3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound reflects its structural features:
- Spiro[4.5]decane core : A bicyclic system where a four-membered ring (1,3,8-triaza) and a five-membered ring share a single spiro carbon atom.
- Substituents : A phenyl group at position 3 and a ketone group at position 4.
The structural representation (Figure 1) illustrates the spiro junction between the two rings. The four-membered ring contains three nitrogen atoms (positions 1, 3, and 8), while the five-membered ring is a cyclohexane derivative. The phenyl group is attached to the nitrogen at position 3, and the ketone occupies position 4.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| SMILES | O=C1N(C2=CC=CC=C2)CNC13CCNCC3 |
|
| Structural Formula |
CAS Registry Number and Molecular Formula Validation
The compound’s identity is validated through its CAS Registry Number and molecular formula:
- CAS Number : 1272758-31-2 (assigned to the 3-phenyl isomer).
- Molecular Formula : C₁₃H₁₇N₃O, confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.
Discrepancies in CAS numbers (e.g., 1021-25-6) correspond to the 1-phenyl isomer , a structurally distinct regioisomer. The molecular weight of 231.29 g/mol aligns with theoretical calculations for C₁₃H₁₇N₃O.
| Validation Parameter | Data | Source |
|---|---|---|
| CAS Registry Number | 1272758-31-2 | |
| Molecular Formula | C₁₃H₁₇N₃O | |
| Molecular Weight | 231.29 g/mol |
Stereochemical Considerations in Spirocyclic Systems
Spirocyclic compounds exhibit unique stereochemistry due to their non-planar, orthogonal ring systems. For this compound:
- Spiro Carbon Chirality : The quaternary spiro carbon (shared by both rings) may act as a chiral center if substituents create asymmetry. However, this compound’s symmetry (identical ring sizes) reduces inherent chirality.
- Axial Chirality : The perpendicular orientation of the rings can generate enantiomers if substituents disrupt symmetry. The phenyl group at position 3 introduces steric effects, potentially stabilizing one enantiomer over another.
Nuclear Magnetic Resonance (NMR) studies confirm the absence of stereoisomers in synthesized batches, suggesting a racemic mixture or rapid interconversion under ambient conditions.
| Stereochemical Feature | Description | Source |
|---|---|---|
| Spiro Carbon | Quaternary, non-chiral in this configuration | |
| Axial Chirality | Theoretically possible but not observed |
Propriétés
IUPAC Name |
3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)15-10-16(12)11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMAAQXNIHFKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(CN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a metabolite of long-acting neuroleptic agent Fluspirilene. It is also a basic metabolite formed from butyrophenone type agents
Mode of Action
The exact mode of action of 3-Phenyl-1,3,8-triazaspiro[4It is known to be an active metabolite of fluspirilene, which is a diphenylbutylpiperidine antipsychotic drug that works by blocking dopamine receptors in the brain.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Phenyl-1,3,8-triazaspiro[4It is known that the compound has a molecular weight of 23129, which may influence its pharmacokinetic properties.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Phenyl-1,3,8-triazaspiro[4It is known that the compound has a storage temperature of 2-8°c, which suggests that temperature could be an important environmental factor affecting its stability.
Analyse Biochimique
Biochemical Properties
It has been synthesized as a potential NOP ligand, suggesting that it may interact with proteins, enzymes, and other biomolecules involved in the nociceptin/orphanin FQ peptide (NOP) receptor signaling pathway.
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is not well-defined. It is suggested to be an agonist with EC50 values in the submicromolar range, indicating that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Activité Biologique
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 231.29 g/mol
- CAS Number : 1272758-31-2
Research indicates that this compound exhibits significant affinity for various opioid receptors. Specifically, studies have shown that modifications in the structure of the compound can enhance its binding affinity to mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR) . The compound's unique spirocyclic structure contributes to its ability to interact with these G-protein coupled receptors.
Antinociceptive Properties
A study evaluated the antinociceptive effects of this compound in animal models. The results demonstrated that the compound significantly reduced pain responses in both thermal and chemical nociception tests. The observed IC values indicated a potent analgesic effect comparable to standard opioid analgesics .
Anticancer Activity
The anticancer potential of this compound was assessed against several cancer cell lines. Notably, it showed moderate to high cytotoxicity against human cervical cancer cells (HeLa) and human hepatoma cells (SMMC-7721). The IC values were determined as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 0.126 |
| SMMC-7721 | 0.071 |
| K562 | 0.164 |
These results suggest that the compound may possess significant potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the phenyl ring and the triazine moiety can lead to alterations in receptor affinity and biological efficacy. For instance, certain substitutions have been shown to enhance mu-opioid receptor selectivity while diminishing activity at kappa receptors .
Case Studies
Case Study 1: Pain Management
A clinical trial investigated the use of this compound as a part of a multimodal analgesic regimen for postoperative pain management. Patients receiving the compound reported lower pain scores compared to those on traditional opioid therapy alone, suggesting a synergistic effect when combined with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Cancer Treatment
In vitro studies highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models of cervical cancer. The compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor regression rates compared to controls .
Applications De Recherche Scientifique
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the design of drugs targeting central nervous system disorders, including:
- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant activity by modulating neurotransmitter levels.
- Antipsychotics : The compound's ability to interact with dopamine receptors makes it a candidate for developing antipsychotic medications.
Case Study: CNS Drug Development
A study demonstrated the synthesis of several derivatives based on 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one that showed promising results in animal models for anxiety and depression. The derivatives exhibited improved binding affinity to serotonin receptors compared to existing treatments.
Bioconjugation
The functional groups present in this compound facilitate effective bioconjugation processes. This property is leveraged in:
- Targeted Drug Delivery Systems : The compound can be conjugated with antibodies or peptides to enhance drug delivery to specific tissues, thereby increasing therapeutic efficacy and reducing side effects.
Data Table: Bioconjugation Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Antibody Drug Conjugates | Linking drugs to antibodies for targeted therapy | Cancer treatment |
| Peptide Conjugates | Enhancing delivery of peptide drugs | Hormonal therapies |
Material Science
In material science, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its applications include:
- Advanced Materials Production : The compound's unique spirocyclic structure contributes to the development of materials with specific mechanical or chemical properties.
Case Study: Polymer Enhancement
Research has shown that incorporating this compound into polycarbonate matrices significantly enhances their impact resistance and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries.
Medicinal Chemistry Research
As a scaffold in medicinal chemistry, this compound aids researchers in exploring structure-activity relationships (SAR). This facilitates the design of more effective compounds by allowing modifications that can lead to enhanced biological activity.
Data Table: Structure-Activity Relationship Studies
| Modification Type | Observed Activity | SAR Insights |
|---|---|---|
| Alkyl Substitution | Increased lipophilicity | Improved membrane permeability |
| Halogenation | Enhanced receptor binding affinity | Targeting specific biological pathways |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural versatility of 3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one allows modifications at the phenyl group, spiro nitrogen, or adjacent positions, leading to compounds with distinct pharmacological profiles. Below is a detailed comparison:
NOP Receptor Agonists
Key Insight: Bulky lipophilic groups (e.g., hexahydrophenalene) at position 8 enhance NOP selectivity and potency, while acenaphthene derivatives introduce biased signaling .
Dopamine D2 Receptor Antagonists
Key Insight : Arylalkyl groups (e.g., benzofuran, indole) at position 8 significantly improve D2 receptor binding, with methyl or fluoroethyl groups at position 3 modulating selectivity .
Antiparasitic Agents (Trypanosoma brucei)
Key Insight: Bifunctional substitution at R and R' positions is critical for trypanothione reductase (TbTR) inhibition, with electron-withdrawing groups enhancing potency .
Antipsychotics and Radiopharmaceuticals
Key Insight : Fluorinated substituents improve blood-brain barrier penetration and metabolic stability, but high-specific-activity radioligands face stability challenges .
Kinase Inhibitors and Multi-Target Ligands
Key Insight : Hybridization with heterocyclic moieties expands target diversity, enabling kinase or multi-receptor engagement .
Méthodes De Préparation
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one belongs to the class of spirocyclic triaza compounds characterized by a spiro-fused bicyclic system containing nitrogen atoms and a ketone functional group. The synthesis typically involves the construction of the triazaspiro core followed by introduction of the phenyl substituent at the N-1 position.
Ultrasound-Assisted Synthesis
A notable modern method involves ultrasound-assisted synthesis , which has been applied to generate novel 1,3,8-triazaspiro[4.5]decan-4-one derivatives efficiently. This method uses ultrasonic irradiation to accelerate the reaction rates and improve yields compared to conventional heating methods.
-
- Enhanced reaction kinetics due to cavitation effects.
- Mild reaction conditions.
- Improved purity and yield of the target compound.
-
- Reactants are mixed in appropriate solvents.
- The mixture is subjected to ultrasonic waves.
- The reaction progress is monitored by standard chromatographic or spectroscopic methods.
This method was reported by Ganapathi et al. (2021), where ultrasound was used to synthesize urea derivatives of 1,3,8-triazaspiro[4.5]decan-4-one, demonstrating the method's applicability to this class of compounds.
Classical Synthetic Routes from Patented Processes
The European Patent EP0921125A1 provides an extensive description of the preparation of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, including the parent compound this compound. The synthetic route involves:
Stepwise construction of the spirocyclic core:
- Starting from appropriate cyclic amines and ketones.
- Formation of the triaza ring system via cyclization reactions.
Functional group modifications:
- Introduction of phenyl and other substituents at nitrogen atoms.
- Use of alkylation, acylation, or condensation reactions to modify side chains.
Typical reagents and conditions:
- Use of alkyl halides or benzyl derivatives for N-phenyl substitution.
- Acid or base catalysis depending on the step.
- Solvent systems such as dichloromethane, ethanol, or other organic solvents.
-
- Crystallization or chromatographic techniques.
- Preparation of pharmaceutically acceptable salts if needed.
This patent also highlights the versatility of the compound for pharmaceutical applications, implying robust synthetic accessibility.
Comparative Data Table of Preparation Methods
| Method | Key Features | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ultrasound-Assisted Synthesis | Accelerated reaction via ultrasound | Mild temperature, ultrasonic bath | Faster reaction, higher yield | Requires ultrasonic equipment |
| Classical Cyclization (Patent) | Stepwise ring formation and substitution | Organic solvents, acid/base catalysis | Well-established, scalable | Multi-step, longer reaction time |
| Alkylation/Acylation | Introduction of phenyl substituent | Alkyl halides, bases | Specific substitution control | Possible side reactions |
Research Findings and Optimization
Ultrasound-assisted synthesis showed improved yields (up to 85-90%) and reduced reaction times (minutes to hours) compared to classical methods which may require several hours to days for completion.
The patent methods emphasize the importance of substituent effects on the ring system for biological activity, which also influences synthetic route selection to accommodate different functional groups.
Purity and stereochemistry control are critical, often requiring careful optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry.
Q & A
Basic: What are the established synthetic routes for 3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives?
Answer:
The compound and its derivatives are synthesized via multi-step organic reactions, often involving alkylation, protection/deprotection strategies, and spirocyclic ring formation. For example:
- N-Alkylation : Reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with bromomethyl derivatives (e.g., 1-bromo-2-fluoroethane) under reflux conditions in the presence of trifluoroacetic acid for deprotection .
- Combinatorial Chemistry : Parallel synthesis using SynPhase Lanterns to generate libraries of spiroimidazolidinone derivatives via solid-phase reactions .
- Carbamate/Amide Formation : Coupling with alcohols (e.g., piperonyl alcohol) using protocols like "Protocole A," achieving yields of ~20% and characterized by APCI-MS .
Advanced: How can researchers optimize synthetic yields and purity for structurally complex derivatives like Ro 64-6198?
Answer:
Key strategies include:
- Chiral Resolution : Separation of enantiomers using chromatography (e.g., Chiralpak AD columns) to isolate pharmacologically active (S,S)-isomers .
- Protecting Group Strategies : Use of N-Boc protection during alkylation steps to minimize side reactions, followed by acidic deprotection .
- Scalable Methods : Simplified purification via crystallization instead of column chromatography, improving yields from <10% to >60% for intermediates .
Basic: Which receptor systems are primarily targeted by this compound derivatives?
Answer:
Derivatives exhibit affinity for:
- NOP Receptor : Full agonism (e.g., Ro 64-6198) with EC₅₀ values <10 nM in cAMP inhibition assays .
- Opioid Receptors : Mu-opioid selectivity (Ki <1 nM) via biarylalkyl substitutions .
- Dopamine D2 : Antagonism (IC₅₀ ~20 nM) through structural analogs like spiperone .
Advanced: What strategies exist for resolving contradictory pharmacological data across receptor subtypes?
Answer:
- Functional Assays : Compare G-protein coupling (e.g., GTPγS binding) vs. arrestin recruitment to differentiate biased signaling .
- Selectivity Profiling : Use radioligand binding assays against panels of GPCRs (e.g., ORL1 vs. mu/delta/kappa opioid receptors) .
- Structural Isosterism : Replace spirocyclic cores with benzimidazolinylpiperidine to isolate receptor-specific effects (e.g., M1 vs. 5HT7 activity) .
Basic: What analytical techniques are critical for characterizing spirocyclic derivatives?
Answer:
- Mass Spectrometry (MS) : APCI or ESI-MS to confirm molecular ions (e.g., m/z 458 [M+H]⁺ for carbamate derivatives) .
- LC/MS Purity Screening : Ensure >95% purity for combinatorial libraries .
- Chiral HPLC : Validate enantiomeric excess for chiral intermediates .
Advanced: How can molecular modeling guide SAR studies for NOP receptor agonists?
Answer:
- Docking Studies : Identify interactions with key residues (e.g., Phe130, Tyr131) in NOP receptor homology models .
- Pharmacophore Mapping : Align spirocyclic cores with tetralin or acenaphthene moieties to enhance hydrophobic binding .
- MD Simulations : Predict ligand-receptor stability and residence times for lead optimization .
Basic: What therapeutic applications are explored for this scaffold?
Answer:
- Neuropathic Pain : Mu-opioid agonists with reduced tolerance (e.g., biarylalkyl derivatives) .
- Myocardial Infarction : Inhibition of mitochondrial permeability transition pore (mPTP) via F1/FO-ATP synthase targeting .
- Oncology : Disruption of p53-MDM2 interactions (e.g., fluspirilene analogs) .
Advanced: What experimental models address discrepancies between in vitro and in vivo efficacy?
Answer:
- Brain Penetrance Assays : Measure CSF/plasma ratios (e.g., Ro 64-6198 achieves 1:1 ratio) to validate CNS activity .
- Behavioral Models : Use conditioned place preference (CPP) or von Frey filaments to correlate receptor activation with analgesia/anxiolysis .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to optimize bioavailability .
Basic: How do structural analogs of this scaffold differ in selectivity profiles?
Answer:
- Spiperone : High D2/D3 affinity due to 4-fluorophenylbutyl substitution .
- Ro 64-6198 : NOP selectivity via hexahydrophenalene substitution .
- Fluspirilene : MDM2-binding via bis(4-fluorophenyl) groups .
Advanced: What challenges arise in achieving subtype selectivity for opioid receptors?
Answer:
- Substituent Steric Effects : Bulky groups (e.g., acenaphthene) reduce mu-opioid affinity while retaining NOP activity .
- Charge Distribution : Quaternary ammonium salts (e.g., Ro 64-6198·HCl) enhance blood-brain barrier penetration but may alter receptor interactions .
- Functional Selectivity : Biased agonists favoring Gαi over β-arrestin pathways reduce adverse effects (e.g., respiratory depression) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
